molecular formula C14H16N2O3 B3033284 Cyclo(Phe-Hpro) CAS No. 1016899-94-7

Cyclo(Phe-Hpro)

Cat. No.: B3033284
CAS No.: 1016899-94-7
M. Wt: 260.29 g/mol
InChI Key: PYQJYHACQOBZLF-UHFFFAOYSA-N
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Description

Cyclo(Phe-Hpro), also known as Cyclo(Phenylalanine-Hydroxyproline), is a cyclic dipeptide. Cyclic dipeptides, also known as diketopiperazines, are relatively simple compounds formed by the cyclization of peptide bonds between two amino acids. These molecules are commonly found in nature and are synthesized mostly by microorganisms. Cyclo(Phe-Hpro) is known for its stability and unique biological activities, making it a subject of interest in various scientific fields.

Biochemical Analysis

Biochemical Properties

Cyclo(Phe-Hpro) plays dual roles as a signaling molecule and a virulence factor . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. The exact nature of these interactions is complex and varies depending on the specific biomolecule involved .

Cellular Effects

Cyclo(Phe-Hpro) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit cytotoxic activity against HCT-116 cells .

Molecular Mechanism

At the molecular level, Cyclo(Phe-Hpro) exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific context and the biomolecules involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclo(Phe-Hpro) can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cyclo(Phe-Hpro) can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Cyclo(Phe-Hpro) is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Cyclo(Phe-Hpro) is transported and distributed within cells and tissues through passive transport . It does not require energy for transportation across biological membranes, and does not need membrane machinery to cross membranes .

Subcellular Localization

The subcellular localization of Cyclo(Phe-Hpro) and its effects on activity or function are complex and depend on the specific cellular context

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(Phe-Hpro) can be synthesized through the cyclization of phenylalanine and hydroxyproline. The synthesis typically involves the following steps:

    Activation of Carboxyl Group: The carboxyl group of phenylalanine is activated using reagents like carbodiimides (e.g., DCC - dicyclohexylcarbodiimide).

    Coupling Reaction: The activated phenylalanine is then coupled with hydroxyproline in the presence of a base (e.g., triethylamine) to form a dipeptide.

    Cyclization: The dipeptide undergoes cyclization under acidic or basic conditions to form the cyclic dipeptide, Cyclo(Phe-Hpro).

Industrial Production Methods

Industrial production of Cyclo(Phe-Hpro) often involves fermentation processes using microorganisms that naturally produce cyclic dipeptides. Genetic engineering techniques can be employed to enhance the yield and efficiency of production. The fermentation broth is then subjected to purification processes such as chromatography to isolate and purify Cyclo(Phe-Hpro).

Chemical Reactions Analysis

Types of Reactions

Cyclo(Phe-Hpro) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in hydroxyproline can be oxidized to form a ketone.

    Reduction: The cyclic dipeptide can be reduced to form a linear dipeptide.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a linear dipeptide.

    Substitution: Formation of a chlorinated cyclic dipeptide.

Scientific Research Applications

Cyclo(Phe-Hpro) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cell signaling and as a potential antimicrobial agent.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Cyclo(Phe-Hpro) can be compared with other cyclic dipeptides such as Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro). These compounds share similar structural features but differ in their biological activities and applications:

    Cyclo(Phe-Pro): Known for its role as a signaling molecule and virulence factor in certain bacteria.

    Cyclo(Leu-Pro): Exhibits antifungal and antibacterial properties.

    Cyclo(Val-Pro): Studied for its potential anticancer effects.

Cyclo(Phe-Hpro) is unique due to the presence of the hydroxyproline residue, which imparts distinct chemical and biological properties compared to other cyclic dipeptides.

Properties

IUPAC Name

3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQJYHACQOBZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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